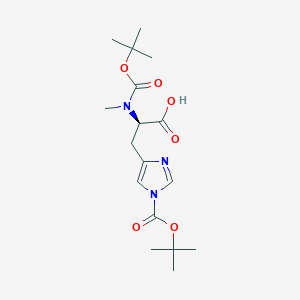
Boc-N-Me-D-His(Boc)-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-N-Me-D-His(Boc)-OH: is a derivative of histidine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a methyl group attached to the nitrogen atom of the imidazole ring. This compound is often used in peptide synthesis and other biochemical applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc-N-Me-D-His(Boc)-OH typically involves the protection of the histidine amino group with a Boc group. The process may include:
Protection of the Amino Group: The amino group of histidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Methylation: The nitrogen atom of the imidazole ring is methylated using methyl iodide (CH3I) or other methylating agents.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: Industrial production may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity. Automated peptide synthesizers may be used for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The imidazole ring can undergo oxidation reactions, leading to the formation of various oxidized products.
Reduction: Reduction reactions may target the imidazole ring or other functional groups.
Substitution: The Boc protecting group can be removed under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products:
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Deprotected histidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used in peptide synthesis as a protected histidine derivative.
- Acts as a building block for complex organic molecules.
Biology:
- Studied for its role in enzyme catalysis and protein interactions.
- Used in the design of histidine-containing peptides for research.
Medicine:
- Potential applications in drug design and development.
- Investigated for its role in histidine metabolism and related disorders.
Industry:
- Utilized in the production of pharmaceuticals and biochemical reagents.
- Employed in the synthesis of specialized peptides and proteins.
Wirkmechanismus
Molecular Targets and Pathways: The compound’s effects are primarily related to its role as a histidine derivative. It may interact with enzymes, receptors, and other proteins, influencing various biochemical pathways. The Boc protecting group provides stability, allowing for controlled reactions and modifications.
Vergleich Mit ähnlichen Verbindungen
Boc-His(Boc)-OH: A similar compound without the methyl group on the imidazole ring.
Fmoc-His(Boc)-OH: Another protected histidine derivative with a different protecting group (fluorenylmethyloxycarbonyl).
Uniqueness:
- The presence of the methyl group on the imidazole ring may confer unique reactivity and stability.
- The Boc protecting group provides specific advantages in peptide synthesis, such as ease of removal and compatibility with various reaction conditions.
Eigenschaften
Molekularformel |
C17H27N3O6 |
|---|---|
Molekulargewicht |
369.4 g/mol |
IUPAC-Name |
(2R)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C17H27N3O6/c1-16(2,3)25-14(23)19(7)12(13(21)22)8-11-9-20(10-18-11)15(24)26-17(4,5)6/h9-10,12H,8H2,1-7H3,(H,21,22)/t12-/m1/s1 |
InChI-Schlüssel |
OMDHNZXOCLBECO-GFCCVEGCSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@H](C(=O)O)N(C)C(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


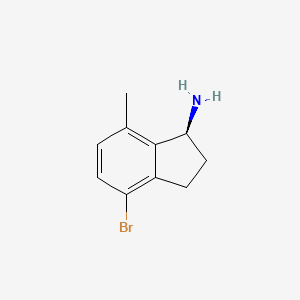
![Methyl 3-acetamidobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13013606.png)

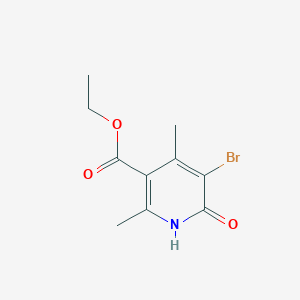
![3-Methyl-2-(pyrrolo[2,1-f][1,2,4]triazin-7-yl)butanoicacid](/img/structure/B13013624.png)
![{2-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanamine](/img/structure/B13013631.png)
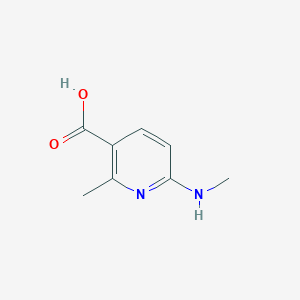
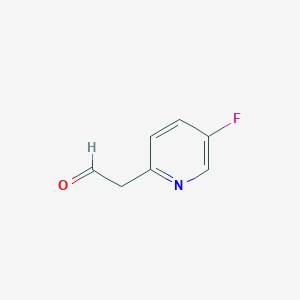

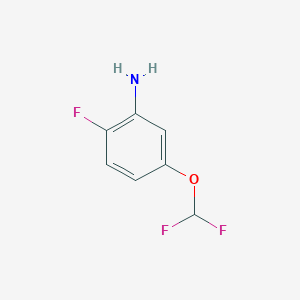

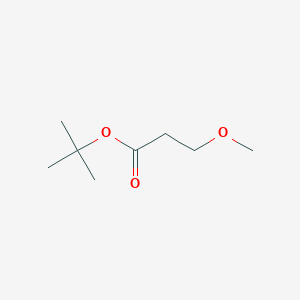
![tert-Butyl ((1S,5R)-3-azaspiro[bicyclo[3.2.0]heptane-6,1'-cyclopropan]-1-yl)carbamate](/img/structure/B13013675.png)

